[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid
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Overview
Description
“[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” consists of a piperidine ring bound to a 2-chlorobenzoyl group and an acetic acid group . The exact structure is not provided in the search results.Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
However, it’s important to note that piperidine derivatives, which “[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” is a part of, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety And Hazards
“[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation and respiratory irritation . Protective measures include wearing personal protective equipment/face protection and ensuring adequate ventilation .
properties
IUPAC Name |
2-[1-(2-chlorobenzoyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)14(19)16-7-5-10(6-8-16)9-13(17)18/h1-4,10H,5-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHKDHOWJOSDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250377 |
Source
|
Record name | 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid | |
CAS RN |
1142209-88-8 |
Source
|
Record name | 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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